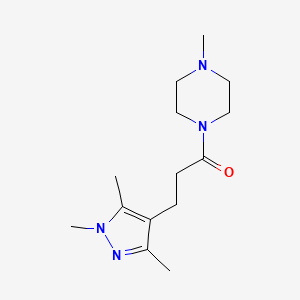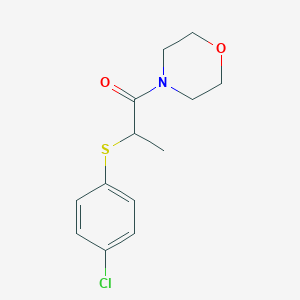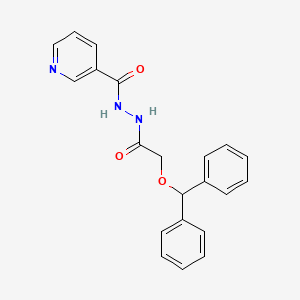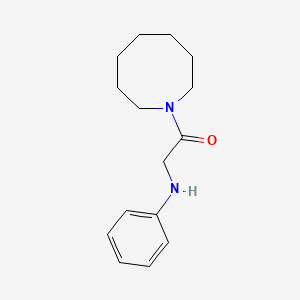
2-Anilino-1-(azocan-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-1-(azocan-1-yl)ethanone is a chemical compound that belongs to the class of azo compounds. It is also known as AAE or azoacetanilide. The compound has a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol. The compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Anilino-1-(azocan-1-yl)ethanone is not fully understood. However, it is believed that the compound works by interacting with biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
2-Anilino-1-(azocan-1-yl)ethanone has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Anilino-1-(azocan-1-yl)ethanone is its versatility. The compound can be used in a variety of lab experiments due to its unique properties. However, one of the limitations of the compound is its potential toxicity. Care should be taken when handling the compound to avoid exposure.
Zukünftige Richtungen
There are many future directions for the study of 2-Anilino-1-(azocan-1-yl)ethanone. Some possible areas of research include:
1. Further exploration of the compound's potential as a photosensitizer for cancer treatment.
2. Investigation of the compound's interactions with specific biomolecules, such as DNA and RNA.
3. Development of new synthesis methods for the compound that are more efficient and environmentally friendly.
4. Examination of the compound's potential as a fluorescent probe for the detection of other biomolecules.
5. Investigation of the compound's potential as an inhibitor of other enzymes, such as proteases.
In conclusion, 2-Anilino-1-(azocan-1-yl)ethanone is a unique and versatile compound that has many potential applications in scientific research. Further study of the compound's properties and potential uses is warranted.
Synthesemethoden
The synthesis of 2-Anilino-1-(azocan-1-yl)ethanone can be achieved through various methods. One of the most common methods is the reaction between aniline and 2-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction results in the formation of the target compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-Anilino-1-(azocan-1-yl)ethanone has been widely studied for its potential applications in scientific research. The compound has been found to have a range of properties that make it useful in a variety of fields. For example, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a photosensitizer for the treatment of cancer.
Eigenschaften
IUPAC Name |
2-anilino-1-(azocan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(13-16-14-9-5-4-6-10-14)17-11-7-2-1-3-8-12-17/h4-6,9-10,16H,1-3,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQAHOZHQUTXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
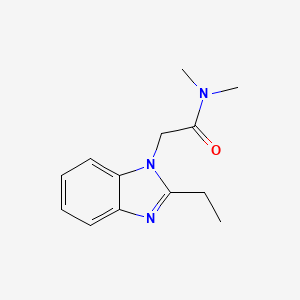
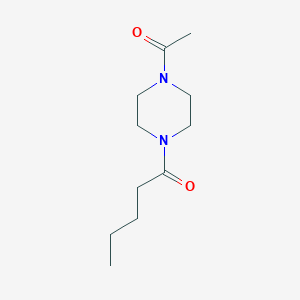

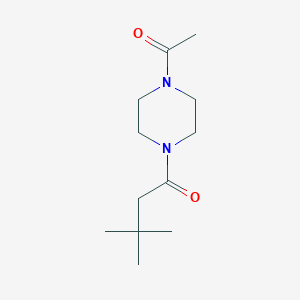
![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
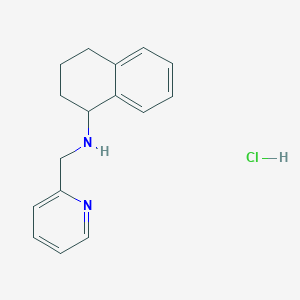
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)
